Enhanced Aqueous Solubility of Onitin 2'-O-glucoside vs. Aglycone
Onitin 2'-O-glucoside demonstrates enhanced water solubility compared to its aglycone counterpart, Onitin, due to the addition of a hydrophilic glucose moiety at the 2'-O position . This is a class-level inference for glycosides, and while a direct, quantitative solubility measurement (e.g., in mg/mL) comparing the two compounds was not found in the primary literature, the assertion is consistently reported by reputable chemical vendors and is fundamental to carbohydrate chemistry . The aglycone Onitin is predicted to be moderately soluble, while the glucoside is expected to have higher solubility based on its higher topological polar surface area (137.0 Ų vs. 57.5 Ų) and increased hydrogen bond donors (5 vs. 2) [1][2].
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Enhanced water solubility (Class-level property of glycosides, supported by a higher TPSA of 137.0 Ų and 5 H-bond donors) [1] |
| Comparator Or Baseline | Onitin (aglycone): Lower solubility expected (TPSA of 57.5 Ų and 2 H-bond donors) [2] |
| Quantified Difference | TPSA difference of 79.5 Ų and 3 additional H-bond donors, indicating higher polarity and water interaction capacity for the glucoside. |
| Conditions | In silico prediction of physicochemical properties based on chemical structure. |
Why This Matters
Superior aqueous solubility facilitates formulation for in vitro assays and may influence in vivo pharmacokinetics, a critical consideration for researchers procuring compounds for biological studies.
- [1] NCBS GRAYU. (n.d.). Phytochemical: Onitin 2'-O-glucoside. Retrieved April 18, 2026. View Source
- [2] NCBS GRAYU. (n.d.). Phytochemical: Onitin. Retrieved April 18, 2026. View Source
